molecular formula C20H19N3O3S B2625458 2-(4-methoxyphenyl)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 1009517-61-6

2-(4-methoxyphenyl)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No. B2625458
CAS RN: 1009517-61-6
M. Wt: 381.45
InChI Key: LAVLGUCCLXMTQT-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a useful research compound. Its molecular formula is C20H19N3O3S and its molecular weight is 381.45. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antiviral Applications

  • Anticancer Properties : Research has shown that compounds structurally related to 2-(4-methoxyphenyl)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide exhibit promising anticancer activities. One study described the synthesis of a hybrid molecule combining pyrazoline, 1,3,4-thiadiazole, and dichloroacetic acid moieties, demonstrating significant in vitro anticancer activity in the "60 lines screening" protocol (Yushyn, Holota, & Lesyk, 2022). Another related compound showed potent antiviral activity against Tacaribe virus, highlighting the dual therapeutic potential of these molecules (Havrylyuk, Zimenkovsky, Vasylenko, & Lesyk, 2013).

Anti-Microbial and Anti-Inflammatory Activities

  • Anti-Microbial Activities : Synthesis of novel thiazoles with embedded pyrazole moieties has been explored for their antimicrobial potential. Studies show that these compounds exhibit significant antibacterial and antifungal activities, indicating their potential as new therapeutic agents (Saravanan et al., 2010).
  • Anti-Inflammatory Activities : Compounds related to the chemical structure have been synthesized and tested for their anti-inflammatory activity. Research findings suggest that certain derivatives exhibit significant anti-inflammatory effects, offering insights into new therapeutic options for inflammation-related disorders (Sunder & Maleraju, 2013).

properties

IUPAC Name

2-(4-methoxyphenyl)-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-26-16-9-7-14(8-10-16)11-19(24)21-20-17-12-27(25)13-18(17)22-23(20)15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVLGUCCLXMTQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=C3CS(=O)CC3=NN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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